REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:26])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([O:14]S(C2C=CC(C)=CC=2)(=O)=O)[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].CO.[OH-].[Na+].[Cl-].[Na+]>O>[CH3:26][N:2]([CH3:1])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|
|
Name
|
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CN(CC(C(CC)C=1C=C(C=CC1)OS(=O)(=O)C1=CC=C(C=C1)C)C)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
31.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
mixture was stirred at 28-35° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was further stirred at 45-50° C. for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature
|
Type
|
WASH
|
Details
|
washed with isopropyl ether (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
Aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
solvent was distilled off
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:26])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([O:14]S(C2C=CC(C)=CC=2)(=O)=O)[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].CO.[OH-].[Na+].[Cl-].[Na+]>O>[CH3:26][N:2]([CH3:1])[CH2:3][CH:4]([CH3:25])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|
|
Name
|
[1RS,2RS]-toluene-4-sulfonic acid 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenyl ester
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CN(CC(C(CC)C=1C=C(C=CC1)OS(=O)(=O)C1=CC=C(C=C1)C)C)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
31.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
mixture was stirred at 28-35° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was further stirred at 45-50° C. for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
Resulting residue was dissolved in demineralised water (30 ml) at ambient temperature
|
Type
|
WASH
|
Details
|
washed with isopropyl ether (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
Aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
aqueous hydrochloric acid (7.3 ml, 30%) was added at 20-25° C.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
solvent was distilled off
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |